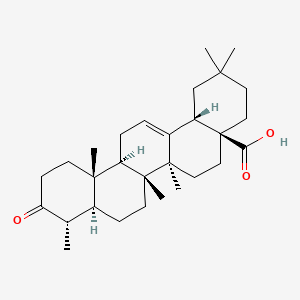

Hedragonic acid

描述

Hedragonic acid is a natural product isolated from the resins of Dryobalanops aromatica . It is an oleane-type triterpenoid compound .

Synthesis Analysis

A concise semisynthesis of this compound has been reported, which features several multi-step one-pot reactions . This synthetic approach starts from oleanolic acid, a cheap material that is commercially available in bulk quantities .

Molecular Structure Analysis

The molecular formula of this compound is C29H44O3 . The crystal structure of this compound bound to Farnesoid X Receptor (FXR) revealed a unique binding mode .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that the analysis of organic acids often involves techniques such as High-Performance Liquid Chromatography (HPLC) .

Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 440.66 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

法尼醇 X 受体 (FXR) 激动剂

Hedragonic acid,一种齐墩果烷型三萜类化合物,已被鉴定为一种新型法尼醇 X 受体 (FXR) 配体 {svg_1}. FXR 是一种核受体,在调节肝脏和肠道中胆汁酸水平方面起着至关重要的作用 {svg_2}. 作为 FXR 激动剂,this compound 可以调节 FXR 的转录活性 {svg_3}.

肝脏保护作用

This compound 已显示出肝脏保护作用。 研究发现,它可以保护小鼠免受对乙酰氨基酚过量引起肝损伤 {svg_4}. 这表明 this compound 可能是雷公藤 (COT) 用于多种药物用途的主要成分之一。 (COT) for its multifunctional pharmaceutical uses {svg_5}.

抗炎活性

This compound 已证明具有抗炎活性。 观察到它以 FXR 依赖的方式降低肝脏炎症反应 {svg_6}. 这表明 this compound 有可能用作炎症性疾病的治疗剂。

代谢性疾病的治疗

This compound 具有治疗代谢性疾病的潜力。 研究发现,它对 PPAR、LXR、FXR 和 PXR 表现出多种药效学作用,从而具有显着的抗炎、抗高脂血症和肝脏保护作用 {svg_7}.

自身免疫性疾病的治疗

This compound 已显示出治疗自身免疫性炎症性疾病(如多发性硬化症和自身免疫性关节炎)的希望,其通过拮抗 RORγ 来实现 {svg_8}.

抗癌特性

This compound 已显示出对皮肤癌、前列腺癌和乳腺癌的抗增殖作用,部分通过 PPARα 和 RORγ 途径实现 {svg_9}.

作用机制

未来方向

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aS,9S,12aS,14bS)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,9,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-18-19-9-12-28(6)23(26(19,4)11-10-22(18)30)8-7-20-21-17-25(2,3)13-15-29(21,24(31)32)16-14-27(20,28)5/h7,18-19,21,23H,8-17H2,1-6H3,(H,31,32)/t18-,19-,21-,23+,26-,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBFNWRNJYBPQP-QUHUENHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@@]3([C@@H]([C@]2(CCC1=O)C)CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293114 | |

| Record name | 3-Oxo-24-norolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

466-02-4 | |

| Record name | 3-Oxo-24-norolean-12-en-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=466-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-24-norolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does hedragonic acid interact with Farnesoid X Receptor (FXR) and what are the downstream effects?

A1: this compound functions as an agonist of FXR, binding to and activating the receptor. [] This interaction triggers conformational changes in FXR, [] as evidenced by circular dichroism spectroscopy. [] Interestingly, the binding mode of this compound to FXR is unique. It occupies a novel binding pocket distinct from the classical binding site of other FXR ligands. [] This activation of FXR by this compound leads to downstream effects such as protection against acetaminophen-induced liver injury and reduction of hepatic inflammation in mice. [] This protective effect was shown to be FXR-dependent. []

Q2: How does the structure of this compound explain its selectivity towards FXR compared to other similar receptors like GPBAR1?

A2: While both FXR and GPBAR1 are bile acid receptors with similar binding pockets for bile acids, this compound exhibits selectivity for FXR. [] Structural comparison between this compound-bound FXR and oleanolic acid-bound GPBAR1 (another oleanane-type triterpene) provides insights into this selectivity. [] The unique binding mode and interaction pattern of this compound within the FXR binding pocket contribute to its specific recognition and activation of FXR over GPBAR1. [] This discovery highlights the potential of natural triterpenes like this compound as templates for developing drugs targeting specific bile acid receptors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。